Akuammidine

Descripción

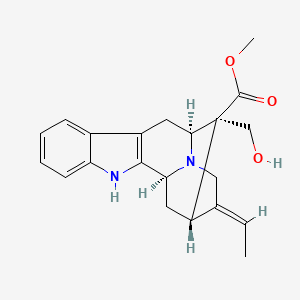

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFXZXHYFOPIE-GJZACXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318274 | |

| Record name | Akuammidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-36-1 | |

| Record name | Akuammidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Akuammidine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammidine is a monoterpenoid indole alkaloid found predominantly in the seeds of Picralima nitida, a plant with a history of use in traditional African medicine. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. Particular focus is given to its interaction with opioid receptors, a key area of interest for its potential therapeutic applications. This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols for its isolation, and provides visual representations of its biological signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Chemical Structure and Identification

This compound possesses a complex pentacyclic structure characteristic of the corynanthe alkaloid family. Its chemical identity is well-established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1] |

| SMILES | C/C=C\1/CN2[C@H]3C[C@@H]1--INVALID-LINK--(CO)C(=O)OC[1] |

| InChI Key | RCEFXZXHYFOPIE-GJZACXSBSA-N[1] |

| Molecular Formula | C₂₁H₂₄N₂O₃[1] |

| CAS Number | 639-36-1[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key quantitative data.

| Property | Value |

| Molecular Weight | 352.4 g/mol [1] |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

| Storage | Desiccate at -20°C[2] |

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

The following protocol describes a general method for the extraction and isolation of this compound from its natural source. This process relies on acid-base extraction principles to separate the alkaloid content from the bulk plant material.

Protocol 1: Acid-Base Extraction and Chromatographic Purification

-

Plant Material Preparation:

-

Obtain dried seeds of Picralima nitida.

-

Grind the seeds into a coarse powder to increase the surface area for extraction.

-

-

Defatting:

-

Macerate the powdered seeds in petroleum ether for 24-48 hours to remove fats and nonpolar constituents.

-

Filter the mixture and discard the petroleum ether. Air-dry the defatted plant material.

-

-

Acidic Extraction:

-

Macerate the defatted powder in an acidic aqueous solution (e.g., 0.5% HCl) for 24 hours with occasional stirring. This protonates the alkaloids, rendering them water-soluble.

-

Filter the mixture to separate the acidic extract from the solid residue. Repeat the extraction on the residue to ensure complete recovery.

-

-

Basification and Extraction of Free Alkaloids:

-

Combine the acidic aqueous extracts.

-

Slowly add a base (e.g., ammonium hydroxide) to the acidic extract with constant stirring until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them to their free base form.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times.

-

-

Concentration and Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

-

Subject the crude extract to further purification using chromatographic techniques. A highly effective method is pH-zone-refining countercurrent chromatography (pHZR-CCC), which separates alkaloids based on their pKa values and hydrophobicity.

-

Workflow for this compound Isolation

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its interaction with opioid receptors being the most extensively studied. It has also been noted for its anti-inflammatory and anti-asthmatic properties.[2]

Opioid Receptor Activity

This compound demonstrates a preference for the μ-opioid receptor (MOR). The binding affinities (Ki) of this compound for different opioid receptors are summarized below.

| Receptor | Ki (μM) |

| μ (mu) | 0.6[2] |

| δ (delta) | 2.4[2] |

| κ (kappa) | 8.6[2] |

The agonist activity of this compound at the μ-opioid receptor has been confirmed in isolated tissue bioassays, where its effects were antagonized by the MOR-selective antagonist naloxone.[2]

Signaling Pathway

As an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to modulate downstream signaling cascades. The canonical signaling pathway for MOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin 2.

Opioid Receptor Signaling Pathway

Conclusion

This compound is a structurally complex indole alkaloid with significant potential for further investigation. Its preferential binding to the μ-opioid receptor provides a basis for its traditional use in pain management and suggests a scaffold for the development of novel analgesics. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its mechanism of action, explore its other reported biological activities, and assess its therapeutic potential.

References

The Alkaloid Akuammidine: A Technical Guide to Its Natural Sources and Isolation from Picralima nitida

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of akuammidine, an indole alkaloid of significant pharmacological interest. The primary focus is on its principal natural source, the seeds of the West African tree Picralima nitida, and the methodologies for its isolation and purification. This document details experimental protocols, presents quantitative data on alkaloid content, and includes schematic diagrams to elucidate the isolation workflow and the alkaloid's interaction with opioid receptors. This guide is intended to be a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a monoterpene indole alkaloid found predominantly in the plant kingdom. The most significant and commercially utilized source of this compound is the seeds of Picralima nitida, commonly known as the akuamma tree.[1] This plant is native to tropical regions of West and Central Africa, including Ghana, Nigeria, and the Ivory Coast.[1] The seeds have a long history of use in traditional African medicine for various ailments, including pain and fever.[2]

While Picralima nitida is the primary source, other plant species have been reported to contain this compound, though typically in lower concentrations. One such example is Alstonia scholaris, a tree belonging to the same Apocynaceae family.[3]

Quantitative Analysis of Alkaloid Content in Picralima nitida

The seeds of Picralima nitida contain a complex mixture of indole alkaloids, with akuammine often being the most abundant.[4] The total alkaloid content can vary depending on the geographical origin, harvesting time, and storage conditions of the seeds. Quantitative analyses have provided insights into the alkaloid composition, although specific percentage yields for this compound can be variable and are often reported as part of a broader alkaloid fraction.

Table 1: Quantitative Alkaloid Data from Picralima nitida Seeds

| Component | Value | Source Material | Analytical Method | Reference |

| Total Alkaloids | 7.40 mg/100g (powder) | P. nitida seed powder | Gravimetric | [5] |

| Total Alkaloids | 26.21 mg/100g (extract) | Aqueous extract of P. nitida seeds | Gravimetric | [5] |

| Akuammine | 472 mg | 250 g of seed powder | Liquid-liquid extraction & precipitation | [6] |

| This compound | 15.0 mg | 250 g of seed powder | Recrystallization of filtrate | [6] |

| Pseudo-akuammigine | 130 mg | 1.2 g of dichloromethane fraction | pH-Zone Refining Countercurrent Chromatography | [6] |

| Akuammicine | 145 mg | 1.2 g of dichloromethane fraction | pH-Zone Refining Countercurrent Chromatography | [6] |

| Picraline & Akuammiline | 61 mg & 90 mg (respectively) | Co-eluted fraction from pHZR-CCC | Flash Chromatography | [6] |

Isolation of this compound from Picralima nitida Seeds

The isolation of this compound from Picralima nitida seeds involves a multi-step process that begins with the preparation of the plant material, followed by extraction of the crude alkaloids, and subsequent purification to isolate the target compound. An effective and commonly employed strategy involves an initial acid-base extraction followed by advanced chromatographic techniques.[7]

Experimental Protocol: Acid-Base Extraction of Crude Alkaloids

This protocol outlines a standard acid-base liquid-liquid extraction method to obtain a crude mixture of alkaloids from Picralima nitida seeds.

1. Preparation of Plant Material:

- Obtain dried seeds of Picralima nitida.

- Grind the seeds into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Defatting (Optional but Recommended):

- Macerate the powdered seeds in a non-polar solvent such as petroleum ether or hexanes for several hours.

- Filter the mixture to remove the solvent containing lipids and other non-polar compounds.

- Air-dry the defatted seed powder.

3. Acidic Extraction:

- Suspend the defatted seed powder in an acidic aqueous solution (e.g., 2% HCl in methanol).[6]

- Stir the mixture for a sufficient period (e.g., 2 hours) to allow for the protonation of the alkaloids, forming their water-soluble salts.[6]

- Filter the mixture and collect the acidic filtrate. The solid plant material can be re-extracted to ensure complete recovery of the alkaloids.

4. Basification and Extraction of Free Alkaloids:

- Combine the acidic filtrates and evaporate the solvent under reduced pressure.[6]

- Dissolve the resulting extract in an aqueous acid solution (e.g., 2N HCl).[6]

- Wash the acidic solution with a non-polar solvent like hexanes to remove any remaining neutral impurities.[6]

- Adjust the pH of the aqueous layer to an alkaline value (pH > 9) using a base such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them into their free base form, which are less soluble in water.[6]

- Extract the free alkaloids from the basified aqueous solution using an organic solvent such as diethyl ether or dichloromethane.[6] Repeat the extraction multiple times to ensure complete recovery.

5. Concentration:

- Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate) to remove residual water.

- Concentrate the dried organic extract under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

Experimental Protocol: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

pH-Zone-Refining Countercurrent Chromatography is a highly efficient technique for separating alkaloids based on their pKa values and partition coefficients.

1. Solvent System Selection:

- A suitable biphasic solvent system is chosen. A common system for alkaloid separation is a mixture of dichloromethane, methanol, and water, with an appropriate acid (e.g., HCl) in the aqueous phase and a base (e.g., triethylamine) in the organic phase.

2. Preparation of Solutions:

- Prepare the stationary phase (organic phase with the retaining base) and the mobile phase (aqueous phase with the eluting acid).

- Equilibrate the two phases by shaking them together in a separatory funnel and allowing them to separate.

3. CCC Operation:

- Fill the CCC column with the stationary phase.

- Rotate the column at a specific speed (e.g., 800-1000 rpm).

- Pump the mobile phase through the column at a constant flow rate until hydrodynamic equilibrium is reached.

4. Sample Injection and Fractionation:

- Dissolve the crude alkaloid extract in a small volume of the solvent system.

- Inject the sample into the CCC system.

- Collect fractions of the eluent at regular intervals.

5. Analysis of Fractions:

- Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

- Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from Picralima nitida seeds.

This compound Interaction with Opioid Receptors

This compound's pharmacological effects are primarily attributed to its interaction with opioid receptors. It exhibits a preference for the mu (μ)-opioid receptor, acting as an agonist.[8][9]

Table 2: Binding Affinities (Ki) of this compound at Opioid Receptors

| Receptor | Ki (µM) | Reference |

| Mu (μ)-opioid receptor | 0.6 | [8] |

| Delta (δ)-opioid receptor | 2.4 | [8] |

| Kappa (κ)-opioid receptor | 8.6 | [8] |

The following diagram illustrates the interaction of this compound with the mu-opioid receptor, a G-protein coupled receptor (GPCR).

Conclusion

This compound, a key alkaloid from Picralima nitida, continues to be a subject of significant scientific interest due to its opioidergic properties. This guide has provided a detailed overview of its natural sources and robust methodologies for its isolation and purification. The presented protocols for acid-base extraction and pH-zone-refining countercurrent chromatography offer a clear pathway for obtaining high-purity this compound for further pharmacological investigation. The quantitative data and schematic diagrams serve to enhance the understanding of the practical aspects of working with this promising natural product. Further research into the pharmacology and potential therapeutic applications of this compound is warranted and will be facilitated by the reproducible isolation methods outlined herein.

References

- 1. Picralima - Wikipedia [en.wikipedia.org]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phytoextractum.com [phytoextractum.com]

- 5. ajol.info [ajol.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A Technical Guide to the Identification and Characterization of Picralima nitida Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralima nitida, commonly known as the Akuamma tree, is a plant native to West Africa whose seeds have a long history of use in traditional medicine for treating pain and fever.[1] The therapeutic effects of these seeds are largely attributed to a diverse group of monoterpene indole alkaloids.[2] This technical guide provides a comprehensive overview of the methodologies for the identification, isolation, and characterization of the principal alkaloids from Picralima nitida. It is designed to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

The primary alkaloids of interest found in P. nitida seeds include akuammine, akuammidine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[1] Akuammine is the most abundant of these, making up approximately 0.56% of the dried seed powder.[3][4] These compounds have garnered significant scientific interest due to their pharmacological activities, particularly their interaction with opioid receptors.[1][2][5]

Identification and Isolation of Alkaloids

The initial step in studying the alkaloids of Picralima nitida involves their extraction from the plant material, followed by isolation and purification of the individual compounds.

General Extraction Principles

A common and effective method for selectively extracting alkaloids is the acid-base extraction technique.[6][7] This process leverages the basic nature of alkaloids to separate them from other plant constituents. The general workflow involves:

-

Defatting: The powdered plant material is first treated with a non-polar solvent, such as petroleum ether or hexane, to remove fats and waxes that could interfere with subsequent steps.[3][6][7]

-

Acidic Extraction: The defatted material is then macerated in an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). This protonates the alkaloids, forming their water-soluble salts.[3][6]

-

Basification and Extraction: The acidic extract is filtered, and then a base (e.g., ammonium hydroxide) is added to deprotonate the alkaloid salts, converting them back to their free base form. These less water-soluble free bases are then extracted into an organic solvent like chloroform or dichloromethane.[3][6][7]

-

Concentration: The organic extract is dried and concentrated under reduced pressure to yield a crude alkaloid mixture.[6]

Advanced Purification: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

While traditional chromatographic techniques like column chromatography and preparative TLC have been used, they often result in poor separation of the P. nitida alkaloids due to their similar polarities.[1] A more efficient and scalable method is pH-zone-refining countercurrent chromatography (pHZR-CCC).[1][2][5] This technique separates alkaloids based on their pKa values and partition coefficients, providing high purity and yield.[1][3]

The following protocol is adapted from methodologies reported for the isolation of P. nitida alkaloids.[1][3][8]

-

Solvent System Preparation: A biphasic solvent system is prepared. A common system consists of methyl tert-butyl ether (MTBE) and water.

-

Stationary and Mobile Phase Preparation: The organic phase is typically used as the stationary phase, and the aqueous phase serves as the mobile phase. A retainer (an acid or a base) is added to the stationary phase, and a displacer (a base or an acid) is added to the mobile phase to create a pH gradient.[8]

-

Instrumentation Setup: A high-speed counter-current chromatography instrument is prepared. The column is first filled with the stationary phase.

-

Sample Loading: The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the system.

-

Elution: The mobile phase is pumped through the rotating column. This creates a pH gradient that separates the alkaloids into sharp, successive zones.[8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure compounds.[1][3]

Structural Characterization

Once isolated, the structural identity and purity of the alkaloids are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the alkaloids. 2D-NMR techniques (COSY, HMQC, HMBC, NOESY) are employed to establish connectivity and stereochemistry.[1][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds, which aids in confirming their molecular formula.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as carbonyls, hydroxyls, and amines.[9]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical tool for assessing the purity of the isolated alkaloids. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used.[6]

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.[6]

-

Sample Preparation: A known concentration of the purified alkaloid is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded to determine purity.

Pharmacological Characterization

The alkaloids of Picralima nitida have been primarily investigated for their activity at opioid receptors.[1][2][5]

Receptor Binding Assays

Radioligand binding assays are performed to determine the affinity of the alkaloids for different opioid receptor subtypes (μ, κ, and δ).

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.[8]

-

Materials: Cell membranes expressing the opioid receptor of interest, a corresponding radioligand (e.g., [³H]DAMGO for μ-receptors), test compounds, binding buffer, and a non-specific binding control (e.g., naloxone).[8][11]

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test alkaloid.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) to determine the binding affinity of the alkaloid.

-

Functional Assays

Functional assays are conducted to determine whether the alkaloids act as agonists or antagonists at the opioid receptors and to assess their potency and efficacy.

-

cAMP Inhibition Assay: This assay measures the ability of a compound to inhibit forskolin-induced cyclic AMP (cAMP) production, a downstream effect of G-protein activation by opioid receptor agonists.[11]

-

β-Arrestin Recruitment Assay: This assay determines if receptor activation by the alkaloid leads to the recruitment of β-arrestin 2, another key signaling pathway for opioid receptors.[11][12]

In Vivo Assays

Animal models of nociception, such as the tail-flick and hot-plate assays, are used to evaluate the analgesic effects of the alkaloids in vivo.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data available for the principal alkaloids of Picralima nitida.

Table 1: Alkaloid Content in Picralima nitida

| Alkaloid | Plant Part | Concentration/Yield | Reference(s) |

| Total Alkaloids | Stem Bark | 2.43% | [13][14] |

| Akuammine | Seeds | 0.56% of dried powder | [3][4] |

| Akuammine | Seeds | 3.5–4.8% of total alkaloids | [15] |

Table 2: Pharmacological Activity at Opioid Receptors

| Alkaloid | Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity | Reference(s) |

| This compound | µ | 0.6 | Agonist | [16] |

| δ | 2.4 | - | [16] | |

| κ | 8.6 | - | [16] | |

| Akuammine | µ | 0.5 | Antagonist (pKB = 5.7) | [16] |

| µ | 0.33 | Weak Agonist | [12] | |

| Pseudo-akuammigine | µ | - | Weak Agonist | [1][12] |

| Akuammicine | κ | 0.2 | Full Agonist | [16] |

| κ | 0.089 (89 nM) | G-protein biased Agonist | [17] | |

| µ | - | Weak Agonist | [18] |

Note: There are some conflicting reports in the literature regarding the functional activity of akuammine, with some studies identifying it as an antagonist and others as a weak agonist at the µ-opioid receptor.

Other Reported Biological Activities

While the primary focus has been on their opioid activity, some alkaloids from P. nitida and related species have shown other potential therapeutic effects. For instance, alstonine, also found in P. nitida, has demonstrated an antipsychotic-like profile in preclinical studies, potentially through modulation of serotonergic and dopaminergic pathways.[19][20][21][22]

Conclusion

The alkaloids of Picralima nitida represent a structurally diverse class of natural products with significant potential for drug development, particularly in the area of pain management. Their interaction with opioid receptors provides a foundation for the development of novel analgesics with potentially different side-effect profiles compared to traditional opioids.[2][5][23] This guide has outlined the key methodologies for the isolation, characterization, and pharmacological evaluation of these compounds, providing a framework for further research and development in this promising field.

References

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Akuammine - Wikipedia [en.wikipedia.org]

- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemical Screening and Gas Chromatography-Mass Spectrometry Analysis of Bioactive Compounds Present in Stem Bark of Picralima nitida (stapf), Journal of Diseases and Medicinal Plants, Science Publishing Group [sciencepublishinggroup.com]

- 14. researchgate.net [researchgate.net]

- 15. Akuammine | 3512-87-6 | Benchchem [benchchem.com]

- 16. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating the structure-activity relationships of akuammicine – An alkaloid from <i>Picralima nitida</i> [morressier.com]

- 18. researchgate.net [researchgate.net]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. Alstonine - Wikipedia [en.wikipedia.org]

- 21. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Akuammidine: A Technical Guide for Researchers

CAS Number: 639-36-1

This in-depth technical guide provides a comprehensive overview of Akuammidine, an indole alkaloid of significant interest to researchers in pharmacology and drug development. The document details its chemical properties, pharmacological activities, and relevant experimental protocols, with a focus on its interaction with opioid receptors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid isolated from the seeds of the West African tree Picralima nitida. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 639-36-1 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][2][3] |

| Molecular Weight | 352.43 g/mol | [1][3] |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results |

Pharmacological Profile

This compound is primarily recognized for its activity at opioid receptors, with a notable preference for the µ-opioid receptor. It has also been reported to possess anti-inflammatory and anti-asthmatic properties.

Opioid Receptor Binding Affinity

The binding affinity of this compound for µ, δ, and κ opioid receptors has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of binding affinity, where a lower Kᵢ value indicates a higher affinity.

| Receptor Subtype | Kᵢ (µM) | Source |

| µ-opioid (mu) | 0.6 | [1][4][5][6] |

| δ-opioid (delta) | 2.4 | [6] |

| κ-opioid (kappa) | 8.6 | [1][4][5][6] |

The data indicates that this compound has a preferential affinity for the µ-opioid receptor. Functionally, it acts as an agonist at µ-opioid receptors, which is consistent with the traditional use of Picralima nitida seeds for pain relief.[6]

Anti-inflammatory and Anti-asthmatic Properties

This compound has been reported to possess anti-inflammatory and anti-asthmatic properties.[1][5] One study suggests that this compound treatment can decrease the expression of IL-6 in cells.[5] However, detailed mechanistic studies and quantitative data for these activities are less prevalent in the available literature compared to its opioid receptor profile.

Signaling Pathway

As a µ-opioid receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor signaling pathway associated with this receptor. This involves the coupling to inhibitory G-proteins (Gαi/o), leading to downstream cellular effects.

Caption: this compound's µ-opioid receptor agonist signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in the binding buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

Caption: Experimental workflow for radioligand competition binding assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard animal model to assess the anti-inflammatory activity of a compound.

Objective: To evaluate the in vivo anti-inflammatory effects of this compound.

Materials:

-

Wistar rats or Swiss albino mice.

-

This compound.

-

1% Carrageenan solution in saline.

-

Positive control: Indomethacin (10 mg/kg).

-

Vehicle (e.g., saline or a suitable solvent for this compound).

-

Plethysmometer.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: Vehicle control, positive control (Indomethacin), and this compound-treated groups at various doses.

-

Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Anti-asthmatic Assay: Ovalbumin-Induced Airway Inflammation

This model is used to study the effects of a compound on allergic asthma.[8]

Objective: To assess the potential of this compound to mitigate allergic airway inflammation.

Materials:

-

C57BL/6 or BALB/c mice.

-

This compound.

-

Ovalbumin (OVA).

-

Alum (adjuvant).

-

Phosphate-buffered saline (PBS).

-

Positive control: Dexamethasone.

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).

-

Compound Administration: Administer this compound or the vehicle to the mice for a set period during the sensitization or challenge phase (e.g., daily from day 21 to 27).

-

Airway Challenge: Challenge the sensitized mice by intranasal administration or aerosol inhalation of OVA for several consecutive days (e.g., day 25, 26, and 27).

-

Sample Collection: 24-48 hours after the final OVA challenge, collect samples for analysis. This includes bronchoalveolar lavage fluid (BALF), blood serum, and lung tissue.

-

Analysis:

-

BALF: Perform total and differential cell counts to quantify inflammatory cells (e.g., eosinophils, neutrophils).

-

Serum: Measure levels of OVA-specific IgE.

-

Lung Tissue: Perform histopathological analysis (e.g., H&E staining) to assess inflammation and mucus production. Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in lung homogenates.

-

Conclusion

This compound (CAS No: 639-36-1) is a valuable natural product for research, particularly in the field of opioid pharmacology. Its preferential agonist activity at the µ-opioid receptor provides a basis for its traditional use as an analgesic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the mechanisms behind its reported anti-inflammatory and anti-asthmatic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Traditional Medicinal Plants Conferring Protection Against Ovalbumin-Induced Asthma in Experimental Animals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Akuammiline Alkaloids: A Technical Guide for Researchers

[PREPARED FOR: Researchers, Scientists, and Drug Development Professionals]

Abstract

The akuammiline alkaloids represent a structurally diverse and medicinally significant class of monoterpenoid indole alkaloids (MIAs). Characterized by a unique cage-like methanoquinolizidine core, these natural products exhibit a range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the biosynthetic pathway leading to akuammiline alkaloids, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. The pathway originates from the universal MIA precursor strictosidine and proceeds through the crucial branch-point intermediate, geissoschizine. The diversification into the akuammiline scaffold is orchestrated by a series of cytochrome P450 enzymes, reductases, and acyltransferases. This document serves as a comprehensive resource for researchers seeking to understand and engineer the biosynthesis of these complex molecules.

The Core Biosynthetic Pathway

The biosynthesis of akuammiline alkaloids commences with the formation of strictosidine from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR) . Following deglycosylation by strictosidine β-D-glucosidase (SGD) , the resulting reactive aglycone is converted to the central intermediate, geissoschizine , by geissoschizine synthase (GS) .

From geissoschizine, the pathway diverges to form various MIA scaffolds. The formation of the characteristic akuammiline core is initiated by the cytochrome P450 enzyme rhazimal synthase (RHS) , which catalyzes the oxidative cyclization between C7 and C16 of geissoschizine to form rhazimal [1][2]. This step represents the committed entry point into the akuammiline alkaloid family.

Following the formation of rhazimal, the pathway proceeds through a series of reduction and acylation steps. Rhazimal reductase (RHR) , an NADPH-dependent oxidoreductase, reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol [1][2][3]. The final step in the formation of the eponymous alkaloid, akuammiline , involves the acetylation of rhazimol, a reaction catalyzed by akuammiline synthase (AKS) , a BAHD acyltransferase[1][2].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of akuammiline alkaloids.

Table 1: Enzyme Kinetic Parameters

| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference(s) |

| Strictosidine Synthase (STR) | 4.3.3.2 | Rauvolfia serpentina | Tryptamine | 2300 | N/A | N/A | [4] |

| Secologanin | 3400 | N/A | N/A | [4] | |||

| Rhazimal Synthase (AsRHS) | 1.14.14.187 | Alstonia scholaris | Geissoschizine | 9.25 | N/A | N/A | [5] |

| Sarpagan Bridge Enzyme (RsSBE) | N/A | Rauvolfia serpentina | Geissoschizine | 22.5 | N/A | N/A | [6] |

| Geissoschizine Oxidase (AsGO) | 1.14.19.80 | Alstonia scholaris | Geissoschizine | ~10 | N/A | N/A | [1] |

N/A: Data not available in the cited literature.

Table 2: Optimal Enzyme Conditions

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Strictosidine Synthase (STR) | Catharanthus roseus | 6.8 | N/A | [4] |

| Rhazimal Synthase (AsRHS) | Alstonia scholaris | 7.0 - 8.0 | 32 - 37 | [5] |

| Rhazimal Reductase 1 (AsRHR1) | Alstonia scholaris | 7.0 - 8.0 | 37 | [7] |

N/A: Data not available in the cited literature.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Akuammiline Alkaloids

References

- 1. researchgate.net [researchgate.net]

- 2. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase | Springer Nature Experiments [experiments.springernature.com]

- 7. uniprot.org [uniprot.org]

Preliminary Investigation of Akuammidine's Opioid Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammidine is a monoterpene indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in the management of pain and fever. This has led to scientific inquiry into the pharmacological properties of its constituent alkaloids, with a particular focus on their interaction with the opioid system. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's activity at opioid receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.

Quantitative Data Summary: Opioid Receptor Binding Affinity

The binding affinity of this compound for the three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, with a lower Kᵢ value indicating a higher affinity. This compound has been shown to have a preference for the µ-opioid receptor.[1]

| Compound | Receptor | Kᵢ (µM) | Kᵢ (nM) |

| This compound | µ-opioid | 0.6[1] | 600 |

| δ-opioid | 2.4[1] | 2400 | |

| κ-opioid | 8.6[1] | 8600 |

Note: The Kᵢ values were converted from µM to nM for consistency.

Studies have characterized this compound as a weak partial agonist at the µ-opioid receptor.[2] While specific Emax values are not consistently reported in the literature, its functional activity is less than that of full agonists.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the opioid receptor activity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the opioid receptors.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the µ, δ, and κ-opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant µ, δ, or κ-opioid receptor.

-

Radioligands:

-

µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)

-

κ-opioid receptor: [³H]U-69,593

-

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Naloxone (10 µM)

-

Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of various concentrations of this compound.

-

50 µL of the specific radioligand at a concentration close to its Kᴅ.

-

100 µL of the membrane preparation (typically 10-20 µg of protein).

-

For determining non-specific binding, a high concentration of naloxone (10 µM) is used instead of this compound.

-

Total binding is determined in the absence of any competing unlabeled ligand.

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound from unbound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Inhibition Functional Assay

Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the functional potency of a compound in eliciting this response.

Objective: To determine the functional potency (EC₅₀) and maximal effect (Emax) of this compound as a µ-opioid receptor agonist.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human µ-opioid receptor.

-

Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production (e.g., 10 µM final concentration).[4]

-

Test Compound: this compound

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation (e.g., 0.5 mM final concentration).[4]

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with a PDE inhibitor (IBMX) for 30 minutes at 37°C.[4]

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Stimulation: Add forskolin to all wells (except for basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 5-15 minutes) at 37°C.[4]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

Data Analysis:

-

Normalize the data to the response produced by forskolin alone (100%) and the basal level (0%).

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition achieved) from the resulting dose-response curve using non-linear regression.

Signaling Pathways

G-Protein Dependent Signaling

As a µ-opioid receptor agonist, this compound is expected to activate the canonical G-protein signaling pathway. The µ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).

-

Agonist Binding: this compound binds to the µ-opioid receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein (Gαi/o).

-

Subunit Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.[5]

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5]

-

Gβγ: Modulates the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting neurotransmitter release).[6]

-

β-Arrestin Mediated Signaling

In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. This process is typically initiated by G-protein-coupled receptor kinases (GRKs) phosphorylating the activated receptor. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling. The degree to which a ligand promotes G-protein signaling versus β-arrestin recruitment is known as "biased agonism." Some studies suggest that the adverse effects of opioids, such as respiratory depression, may be linked to β-arrestin signaling.[7] As this compound is a weak partial agonist, its ability to recruit β-arrestin is likely to be low.

Conclusion

The preliminary investigation of this compound reveals its activity as a weak µ-opioid receptor agonist with a micromolar binding affinity. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and related compounds. Understanding the detailed pharmacology of natural products like this compound is crucial for evaluating their therapeutic potential and for the development of novel analgesics with improved side-effect profiles. Further studies are warranted to fully elucidate its functional selectivity and in vivo effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Core Mechanism of Action of Akuammidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammidine, a prominent indole alkaloid isolated from the seeds of Picralima nitida, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in West African medicine for its analgesic and anti-inflammatory properties, recent research has begun to unravel the complex molecular mechanisms underpinning these effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its interaction with opioid receptors. Additionally, its roles as an anti-inflammatory agent and an acetylcholinesterase inhibitor are explored. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts.

Primary Mechanism of Action: Opioid Receptor Modulation

The principal mechanism of action of this compound lies in its activity at opioid receptors, with a notable preference for the μ-opioid receptor (MOR). It acts as a weak partial agonist at this receptor, which is consistent with the traditional use of Picralima nitida seeds for pain relief.[1][2]

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various opioid receptor subtypes. These studies typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that is displaced by the compound being tested.

Data Presentation: this compound Binding Affinity at Opioid Receptors

| Receptor Subtype | Radioligand | This compound Ki (μM) | Reference |

| μ (mu) | [3H]-DAMGO | 0.6 | [1] |

| δ (delta) | [3H]-DPDPE | 2.4 | [1] |

| κ (kappa) | [3H]-U69,593 | 8.6 | [1] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity

Functional assays are crucial to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). For G-protein coupled receptors (GPCRs) like the opioid receptors, common functional assays include measuring the inhibition of cyclic AMP (cAMP) production and the recruitment of β-arrestin.

As a Gi/o-coupled receptor, activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound has been shown to be a weak agonist, causing a modest inhibition of forskolin-stimulated cAMP production.[3]

Data Presentation: Functional Potency of this compound

| Assay | Receptor | Parameter | Value (μM) | Reference |

| cAMP Inhibition | μ-opioid | EC50 | 2.6 - 5.2 | [2][4] |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The recruitment of β-arrestin to an activated GPCR is a key event in receptor desensitization and can also initiate G-protein-independent signaling pathways, which are sometimes associated with the adverse effects of opioids.[5] Notably, activation of the μ-opioid receptor by this compound does not appear to result in significant recruitment of β-arrestin 2.[5][6] This suggests that this compound may be a G-protein biased agonist, a characteristic that is being explored for the development of safer opioid analgesics with fewer side effects.

Signaling Pathway Diagram

Caption: this compound's biased agonism at the μ-opioid receptor.

Secondary Mechanisms of Action

Beyond its effects on the opioid system, this compound exhibits other pharmacological activities that may contribute to its overall therapeutic profile.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, which are likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6). By suppressing the activation of NF-κB, this compound can reduce the production of these inflammatory mediators.

Caption: Inhibition of the NF-κB pathway by this compound.

Acetylcholinesterase Inhibition

This compound has also been reported to be a weak inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] This activity could potentially contribute to its analgesic effects and suggests a possible role in modulating cholinergic neurotransmission.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted for determining the binding affinity of a test compound for the μ-opioid receptor using [3H]-DAMGO.

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

-

Radioligand: [3H]-DAMGO.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of this compound, and membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.[2]

-

Caption: Workflow for a competitive radioligand binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol is for measuring the inhibition of cAMP production in response to a μ-opioid receptor agonist.

-

Cell Line: CHO cells stably expressing the human μ-opioid receptor.

-

Stimulant: Forskolin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX).

-

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 10 minutes at 37°C.

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Generate a dose-response curve and determine the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.[8]

-

β-Arrestin Recruitment Assay (PathHunter®)

This protocol describes a cell-based enzyme fragment complementation assay to measure β-arrestin 2 recruitment.

-

Cell Line: PathHunter® CHO-K1 OPRM1 β-arrestin cells.

-

Procedure:

-

Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the diluted this compound to the cell plate.

-

Incubate the plate for 90 minutes at 37°C.

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Analyze the data to determine the potency and efficacy of this compound in recruiting β-arrestin 2.[5]

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity.

-

Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Procedure:

-

In a 96-well plate, add the following:

-

Blank: Buffer.

-

Control: Buffer, DTNB, and AChE solution.

-

Test: Buffer, DTNB, AChE solution, and varying concentrations of this compound.

-

-

Pre-incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.[4][9]

-

Conclusion and Future Directions

This compound presents a fascinating pharmacological profile, primarily acting as a weak, G-protein biased partial agonist at the μ-opioid receptor. This characteristic makes it a promising lead compound for the development of novel analgesics with a potentially improved side-effect profile compared to traditional opioids. Its anti-inflammatory and acetylcholinesterase inhibitory activities further contribute to its therapeutic potential and warrant deeper investigation.

Future research should focus on elucidating the full spectrum of its signaling bias at the μ-opioid receptor and exploring its effects on other opioid receptor subtypes and their potential heterodimerization. More detailed studies are also needed to fully characterize the downstream targets of its anti-inflammatory and cholinergic activities. A thorough understanding of this compound's multifaceted mechanism of action will be crucial for unlocking its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Basic Pharmacological Profile of Akuammidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammidine is a monoterpene indole alkaloid isolated from the seeds of the West African tree Picralima nitida (fam. Apocynaceae).[1] Traditionally, extracts from this plant have been used to manage pain and fever.[2] Modern pharmacological studies have identified that this compound's primary biological targets are the opioid receptors, where it exhibits a distinct profile of activity.[1][2][3] This document provides a comprehensive overview of the fundamental pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.

Receptor Binding and Functional Activity

This compound's interaction with central nervous system receptors has been characterized primarily through in vitro radioligand binding and functional assays. The data consistently show that its main targets are the opioid receptors, with a notable preference for the mu-opioid receptor (μOR).[1][2]

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity (Ki) of this compound for the three primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The results indicate a micromolar affinity, with a clear preference for the μ-opioid receptor.[1] The compound shows negligible activity at the opioid receptor-like 1 (ORL1) site.[1]

| Receptor Subtype | Reported Ki (μM) | Reference Radioligand(s) | Source |

| Mu (μ) | 0.6 | [3H]-DAMGO | [1][4] |

| Mu (μ) | 0.59 | [3H]-DAMGO | [5] |

| Delta (δ) | 2.4 | [3H]-DPDPE | [1] |

| Kappa (κ) | 8.6 | [3H]-U69,593 | [1] |

Functional Activity and Signaling Pathway

Functional assays confirm that this compound acts as a weak to moderately potent agonist at the μ-opioid receptor.[6][7] Its agonist activity has been demonstrated in isolated tissue preparations and cell-based assays measuring G-protein activation.[1][5]

| Assay Type | Receptor | Parameter | Value (μM) | Source |

| cAMP Inhibition | Mu (μ) | Potency Range | 2.6 - 5.2 | [6][7] |

The primary signaling cascade for μ-opioid receptors involves the activation of inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] An alternative pathway involves the recruitment of β-arrestin 2, which has been associated with some of the adverse effects of opioid analgesics, such as respiratory depression.[7] Studies on this compound and related alkaloids show activation of the G-protein pathway with minimal recruitment of β-arrestin 2, suggesting a potential G-protein signaling bias.[7][9]

In Vivo Pharmacology

Despite its confirmed in vitro activity as a μ-opioid receptor agonist, this compound demonstrates limited efficacy in animal models of acute pain.[10] This discrepancy highlights the complexity of translating in vitro binding and functional data to in vivo therapeutic effects and may point to pharmacokinetic factors or low potency.[3][6]

-

Analgesic Activity : In thermal nociception assays in mice, such as the tail-flick and hot-plate tests, this compound produced minimal changes in pain-like behavior.[6][10] This is consistent with its relatively low potency at the μ-opioid receptor.[7]

-

Anti-inflammatory Activity : this compound is reported to possess anti-inflammatory properties.[4] Studies on extracts of Picralima nitida suggest these effects may be due to the inhibition of inflammatory mediators and a reduction in vascular permeability.[11]

Pharmacokinetics

As of this writing, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound are not extensively available in the peer-reviewed literature. The lack of this information makes it difficult to fully interpret the in vivo study results. Researchers have noted that future studies should explore the pharmacokinetics and metabolism of Akuamma alkaloids to better understand the observed discrepancies between in vitro and in vivo findings.[10]

Key Experimental Protocols

The pharmacological profile of this compound has been established using a series of standard, validated assays. The methodologies for these key experiments are detailed below.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

-

Objective : To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Methodology :

-

Membrane Preparation : Cell membranes are prepared from HEK-293 cells recombinantly expressing the human opioid receptor subtype of interest (μ, δ, or κ).

-

Assay Components : In each well of a microplate, the following are combined: cell membranes, a known concentration of a specific radioligand ([3H]-DAMGO for μOR, [3H]-DPDPE for δOR, or [3H]-U69,593 for κOR), and varying concentrations of the test compound (this compound).[1][3]

-

Incubation : The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation : The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter mat.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

GloSensor™ cAMP Functional Assay

This is a live-cell, kinetic assay used to measure real-time changes in intracellular cAMP levels, a key second messenger in G-protein signaling.

-

Objective : To determine the functional potency (EC50 or IC50) of this compound as an agonist at Gαi-coupled opioid receptors.

-

Methodology :

-

Cell Preparation : HEK-293 cells are co-transfected with the gene for the opioid receptor of interest and a plasmid encoding a genetically modified luciferase (GloSensor™) that contains a cAMP-binding domain.[3][5]

-

Assay Setup : Cells are plated in a microplate and incubated with the GloSensor™ cAMP reagent.

-

Stimulation : Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Simultaneously, varying concentrations of the test agonist (this compound) are added.

-

Signal Detection : As intracellular cAMP levels change, the GloSensor™ protein undergoes a conformational change, leading to a change in light output. This luminescence is measured in real-time using a luminometer.

-

Data Analysis : The ability of this compound to inhibit the forskolin-induced cAMP production is measured. A dose-response curve is generated to calculate the potency (IC50) and efficacy (Emax) of the compound.[12]

-

In Vivo Thermal Nociception Assays

These behavioral assays are used to assess the analgesic efficacy of a compound in animal models by measuring the response latency to a noxious thermal stimulus.

-

Objective : To evaluate the antinociceptive (analgesic) effects of this compound in vivo.

-

Methodology :

-

Animal Acclimation : C57BL/6 mice are acclimated to the testing environment.[3][10]

-

Baseline Measurement : A baseline latency to the thermal stimulus (e.g., radiant heat in the tail-flick test or a heated surface in the hot-plate test) is recorded for each animal before drug administration. A cut-off time is established to prevent tissue damage.

-

Drug Administration : Animals are administered this compound (e.g., subcutaneously) at various doses, or a vehicle control.[10]

-

Post-treatment Testing : At specific time points after administration, the latency to response is measured again.

-

Data Analysis : The data are often converted to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison across different treatment groups.[3]

-

Conclusion and Future Directions

This compound is a μ-opioid receptor agonist with micromolar affinity and potency.[1][6] Its pharmacological profile is characterized by preferential activation of the G-protein signaling pathway with minimal recruitment of β-arrestin 2, a feature of interest in modern opioid research.[7][9] However, its low in vitro potency translates to limited analgesic efficacy in preclinical models.[6][10]

Key areas for future research include:

-

Pharmacokinetic Profiling : A thorough investigation of the ADME properties of this compound is crucial to understand its in vivo disposition and to explain the observed disconnect with its in vitro activity.

-

Mechanism of Anti-inflammatory Action : Elucidating the specific molecular pathways underlying its reported anti-inflammatory effects could open new therapeutic avenues.

-

Structure-Activity Relationship (SAR) Studies : As demonstrated with related Akuamma alkaloids, the core structure of this compound serves as a valuable scaffold for semi-synthetic modifications to potentially enhance potency and selectivity, creating novel chemical probes or therapeutic leads.[6][7]

References

- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]